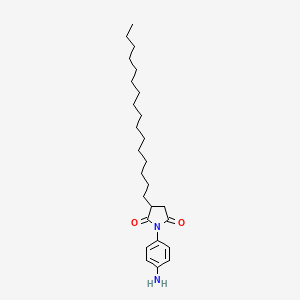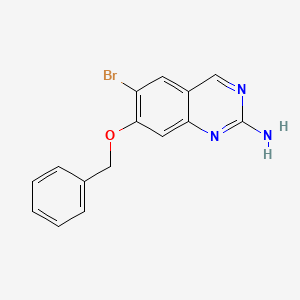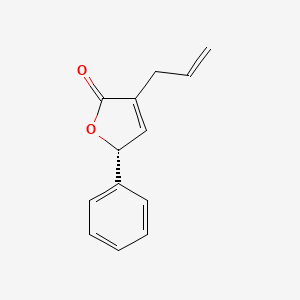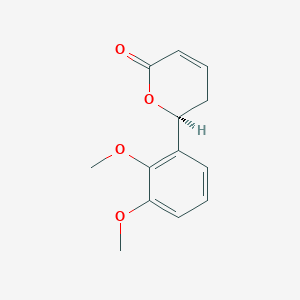![molecular formula C14H14N2O3S B14182671 Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- CAS No. 860344-51-0](/img/structure/B14182671.png)
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- is a complex organic compound that features a benzoic acid core substituted with a morpholine and thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- typically involves the formation of the morpholine and thiazole rings followed by their attachment to the benzoic acid core. One common method involves the cyclization of amino alcohols and α-haloacid chlorides to form the morpholine ring . The thiazole ring can be synthesized through the reaction of thioamides with α-halo ketones. These rings are then attached to the benzoic acid core through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, and the reactions are carried out under stringent conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholinobenzoic acid: Similar in structure but lacks the thiazole ring.
2-(4-Morpholinyl)ethyl 4-hydroxybenzoate: Contains a morpholine ring but differs in the benzoic acid substitution pattern.
Benzoic acid, 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]-: Another derivative with different functional groups.
Uniqueness
Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
860344-51-0 |
|---|---|
Fórmula molecular |
C14H14N2O3S |
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-yl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O3S/c17-13(18)11-3-1-10(2-4-11)12-9-20-14(15-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
Clave InChI |
UXURPZISNQQAOY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)

![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)


![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)

![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
